3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound “(5Z)-3-ETHYL-5-[(2-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features multiple functional groups, including an imidazole ring, a pyridopyrimidine core, and a thiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the core structure. Typical synthetic routes may include:
- Formation of the imidazole ring through cyclization reactions.
- Construction of the pyridopyrimidine core via condensation reactions.
- Assembly of the thiazolidinone moiety through cyclization of appropriate precursors.
- Final coupling of the different fragments under controlled conditions, possibly involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve:
- Use of automated synthesis equipment.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the thiazolidinone sulfur atom.
Reduction: Reduction of the imidazole ring or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridopyrimidine core.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions, such as base or acid catalysis.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine
Industry
In industry, the compound might find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate access.
Receptor Modulation: Interacting with receptor proteins to modulate their activity.
Pathway Involvement: Affecting specific biochemical pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-ETHYL-5-[(2-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5Z)-3-ETHYL-5-[(2-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity, selectivity, and stability.
Properties
Molecular Formula |
C20H20N6O2S2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N6O2S2/c1-2-25-19(28)15(30-20(25)29)12-14-17(22-7-5-9-24-11-8-21-13-24)23-16-6-3-4-10-26(16)18(14)27/h3-4,6,8,10-13,22H,2,5,7,9H2,1H3/b15-12- |
InChI Key |
CVTVDZCXKADMJE-QINSGFPZSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCN4C=CN=C4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCN4C=CN=C4)SC1=S |
Origin of Product |
United States |
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